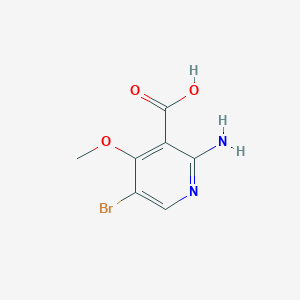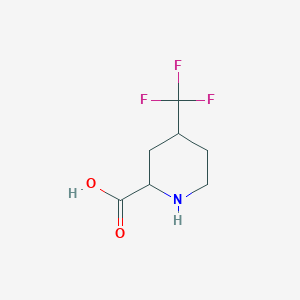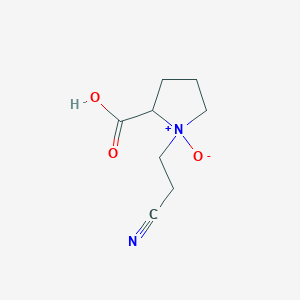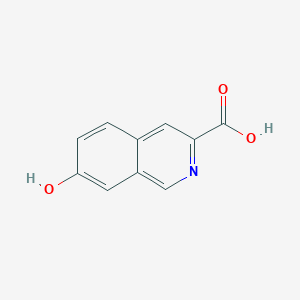
7-Hydroxyisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxyisoquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds. This compound is characterized by a hydroxyl group at the 7th position and a carboxylic acid group at the 3rd position on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where diiodo- or dibromo-substituted tyrosine undergoes cyclization followed by catalytic dehalogenation to yield the desired compound . Another method involves the reaction of aniline with β-ketoesters to form Schiff bases, which can then be cyclized in acidic media to produce isoquinoline derivatives .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce quinoline and its derivatives . This method can be adapted to produce this compound by modifying the starting materials and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyisoquinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group at the 7th position and the carboxylic acid group at the 3rd position make it reactive towards different reagents.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which have significant biological and pharmaceutical applications .
Scientific Research Applications
7-Hydroxyisoquinoline-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Hydroxyisoquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7th position can participate in hydrogen bonding and other interactions with biological molecules, while the carboxylic acid group can form ionic bonds and participate in acid-base reactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Quinoline: A structurally related compound with a nitrogen atom in the ring, used in antimalarial drugs.
Tetrahydroisoquinoline: A reduced form of isoquinoline, with applications in medicinal chemistry.
Uniqueness: this compound is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and potential for forming diverse derivatives. These functional groups also contribute to its biological activity and make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
7-hydroxyisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-5,12H,(H,13,14) |
InChI Key |
XSVDHRIASGZLGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


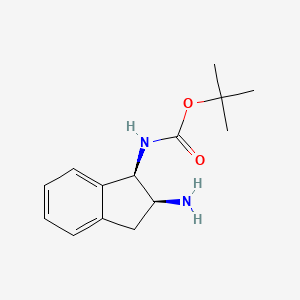
![(4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine](/img/structure/B11761544.png)
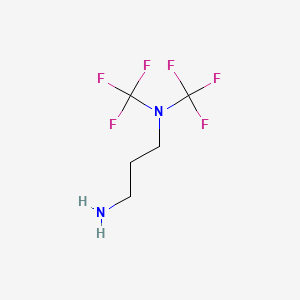
![3-nitro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11761551.png)
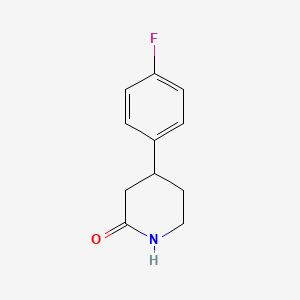
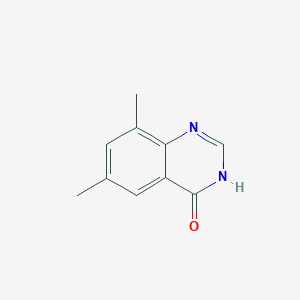
![ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761560.png)
![4-Oxospiro[2.5]octane-1-carboxylic acid](/img/structure/B11761564.png)

![(R)-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11761581.png)
![10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B11761596.png)
